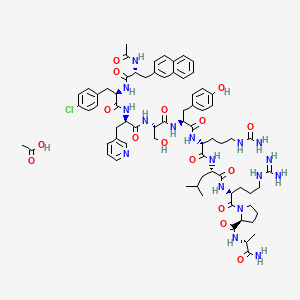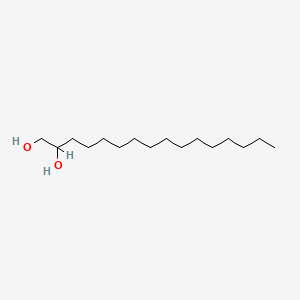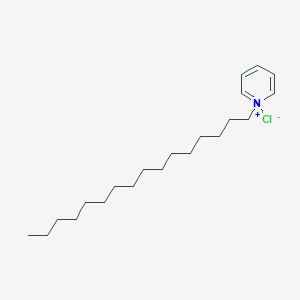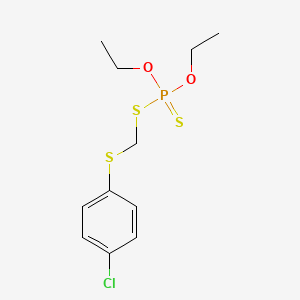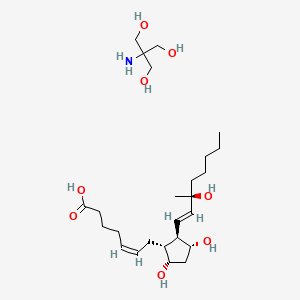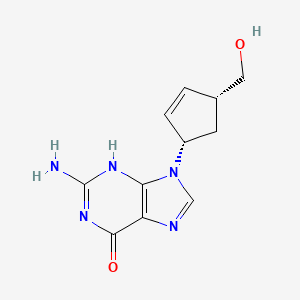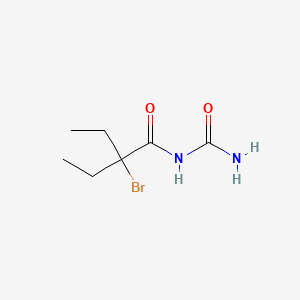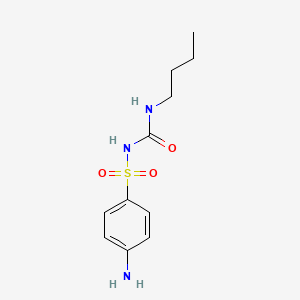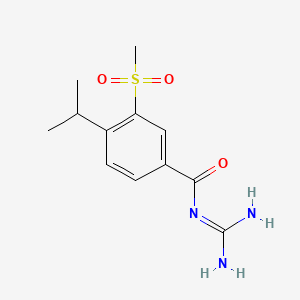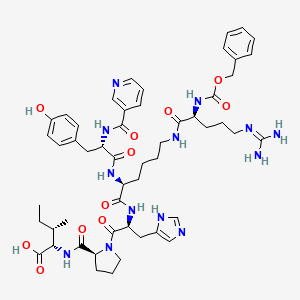
CGP-42112
概要
説明
CGP 42112は、アンジオテンシンIIタイプ2受容体の選択的リガンドとして機能するペプチドミメティック化合物です。 レニン-アンジオテンシン-アルドステロン系における役割と、心血管疾患における潜在的な治療用途について広く研究されています .
科学的研究の応用
CGP 42112 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the angiotensin II type 2 receptor and its interactions with other molecules.
Biology: Employed in research to understand the physiological and pathological roles of the angiotensin II type 2 receptor.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and other related conditions.
作用機序
CGP 42112は、アンジオテンシンIIタイプ2受容体に選択的に結合することにより、その効果を発揮します。この結合は、環状グアノシン一リン酸の産生阻害や酵素活性の調節など、一連の下流シグナル伝達イベントにつながります。 本化合物はまた、カテコールアミンやその他の神経伝達物質の放出にも影響を与え、生理学的効果に貢献しています .
生化学分析
Biochemical Properties
CGP-42112 has been shown to interact with the AT2R . It has been characterized as a full AT2R agonist . This interaction with the AT2R is crucial for its role in various biochemical reactions .
Cellular Effects
This compound has agonistic effects at proximal tubule AT2 receptors . It inhibits Na+, K±ATPase , which can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the AT2R . It has been shown to inhibit Angiotensin-II induced aortic contraction , indicating its role in enzyme inhibition .
Dosage Effects in Animal Models
It has been shown to induce sodium excretion in vivo , suggesting potential dosage-dependent effects.
Metabolic Pathways
This compound is involved in the renin–angiotensin–aldosterone system (RAAS) . It interacts with the AT2R, playing a role in this metabolic pathway .
Transport and Distribution
Its interaction with the AT2R suggests it may be localized to areas where this receptor is present .
Subcellular Localization
Given its interaction with the AT2R, it may be localized to areas where this receptor is present .
準備方法
CGP 42112の合成には、ペプチド結合の形成や特定のアミノ酸残基の組み込みなど、複数のステップが含まれます。正確な合成経路と反応条件は、企業秘密であり、公表されていません。 本化合物は、固相ペプチド合成や液相ペプチド合成などの標準的なペプチド合成技術を用いて合成されていることが知られています .
化学反応の分析
CGP 42112は、以下のような様々な化学反応を起こします。
酸化: 本化合物は、特定の条件下で酸化され、酸化誘導体を生成します。
還元: 還元反応は、分子内の特定の官能基を修飾するために実施できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。 これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります .
科学研究における用途
CGP 42112は、以下のような幅広い科学研究における用途があります。
化学: アンジオテンシンIIタイプ2受容体とその他の分子との相互作用を研究するためのツールとして使用されます。
生物学: アンジオテンシンIIタイプ2受容体の生理学的および病理学的役割を理解するための研究に使用されます。
医学: 心血管疾患、高血圧、およびその他の関連する状態の治療における潜在的な治療用途について調査されています。
類似化合物との比較
CGP 42112は、アンジオテンシンIIタイプ2受容体に対する高い選択性と親和性においてユニークです。類似の化合物には以下のようなものがあります。
PD 123319: 比較研究でよく使用される、アンジオテンシンIIタイプ2受容体の別の選択的リガンド。
ロサルタン: アンジオテンシンIIタイプ1受容体の選択的アンタゴニストであり、CGP 42112のタイプ2受容体に対する特異性を強調するために使用されます
CGP 42112は、アンジオテンシンIIタイプ2受容体に対する完全なアゴニスト活性を示すため、この受容体の機能と潜在的な治療用途を研究するための貴重なツールとなっています .
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H69N13O11/c1-3-32(2)43(50(73)74)64-48(71)42-17-11-25-65(42)49(72)41(27-36-29-56-31-59-36)62-46(69)39(60-47(70)40(26-33-18-20-37(66)21-19-33)61-44(67)35-14-9-22-55-28-35)15-7-8-23-57-45(68)38(16-10-24-58-51(53)54)63-52(75)76-30-34-12-5-4-6-13-34/h4-6,9,12-14,18-22,28-29,31-32,38-43,66H,3,7-8,10-11,15-17,23-27,30H2,1-2H3,(H,56,59)(H,57,68)(H,60,70)(H,61,67)(H,62,69)(H,63,75)(H,64,71)(H,73,74)(H4,53,54,58)/t32-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNARZDONUMMK-LRMQDCNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H69N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155396 | |
| Record name | Cgp 42112A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127060-75-7 | |
| Record name | Cgp 42112A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127060757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 42112A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-42112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q3V7W3XDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CGP 42112A?
A1: CGP 42112A selectively binds to and activates the angiotensin II type 2 receptor (AT2 receptor) with high affinity. [, , , , , , , ]
Q2: How does CGP 42112A binding to the AT2 receptor affect intracellular signaling?
A2: Unlike the AT1 receptor, AT2 receptor activation by CGP 42112A does not consistently activate the G protein-coupled pathways like phospholipase C and inositol triphosphate production. [, , , ] Instead, several studies suggest its involvement in:
- Reducing cyclic GMP (cGMP) production: CGP 42112A has been shown to decrease basal and stimulated cGMP levels in various cell types, potentially by inhibiting particulate guanylate cyclase. [, , ]
- Stimulating phosphotyrosine phosphatase (PTPase) activity: In PC12W cells, CGP 42112A was found to increase PTPase activity, which might be linked to the observed decrease in cGMP. []
- Modulating nitric oxide (NO) production: Studies show that CGP 42112A can both stimulate and inhibit NO production depending on the cell type and experimental conditions. [, , ]
Q3: Does CGP 42112A interact with other targets besides the AT2 receptor?
A3: While CGP 42112A demonstrates high selectivity for the AT2 receptor, research suggests potential interactions with other targets, especially at higher concentrations:
- Binding to a novel receptor on human monocytes: CGP 42112A was found to bind to a distinct site on human monocytes, independent of Ang II or other known receptors, influencing cell attachment and cytokine release. []
- Partial displacement of Ang II binding by high concentrations of CGP 42112A in rat mesangial cells: This suggests a potential, albeit weaker, interaction with the AT1 receptor subtype at higher concentrations. []
Q4: What is the molecular formula and weight of CGP 42112A?
A4: The molecular formula of CGP 42112A is C48H68N14O11, and its molecular weight is 1009.16 g/mol.
Q5: How do structural modifications of CGP 42112A influence its AT2 receptor affinity and selectivity?
A5: While the provided research primarily focuses on CGP 42112A's effects, it highlights the importance of specific structural features for AT2 receptor binding:
- The importance of the peptide backbone: Replacing Ang II amino acids with CGP 42112A's specific amino acid sequence is crucial for AT2 selectivity. [, , , , , , , ]
- Modifications at the N-terminus: The presence of the nicotinic acid moiety at the N-terminus appears essential for high affinity and selectivity for the AT2 receptor. [, , , , , , , ]
Q6: How is CGP 42112A administered in experimental settings, and what are its effects in vivo?
A6: CGP 42112A has been administered through various routes, including intravenous infusion, subcutaneous injection, and intracerebroventricular injection, depending on the specific study and target tissue. [, , , , , ] Observed in vivo effects include:
- Changes in blood pressure and heart rate: Depending on the experimental model and administration route, CGP 42112A can influence blood pressure and heart rate, often opposing the effects of AT1 receptor activation. [, ]
- Modulation of renal function: Studies show that CGP 42112A can influence sodium excretion, urine output, and glomerular filtration rate, suggesting a role in renal physiology. [, , , ]
Q7: What are some of the reported effects of CGP 42112A in cell-based assays and animal models?
A7: CGP 42112A has demonstrated various effects in different experimental systems, highlighting the diverse roles of the AT2 receptor:
- Inhibition of vascular smooth muscle cell proliferation and neointima formation: CGP 42112A has shown promise in reducing neointima formation after vascular injury in animal models, suggesting a potential role in combating vascular remodeling. [, ]
- Modulation of angiogenesis: Research suggests both pro- and anti-angiogenic effects of CGP 42112A, depending on the specific tissue and experimental model used. [, , ]
- Influence on catecholamine release: CGP 42112A can affect catecholamine release from adrenal chromaffin cells, highlighting its potential involvement in the sympathetic nervous system. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



